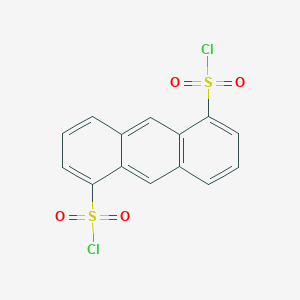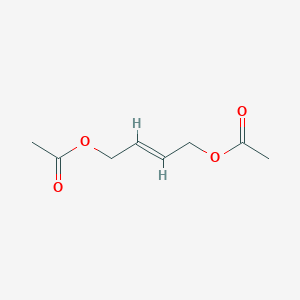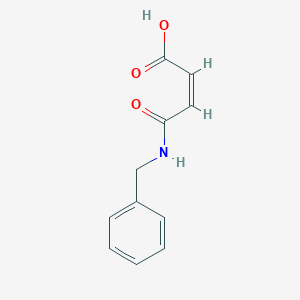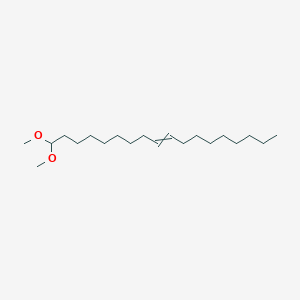
Lucernol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lucernol is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a pyrazolopyrimidine derivative that has been found to exhibit a range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Nutritional and Food Sustainability Applications
Lucernol, also known as lucerne or alfalfa (Medicago sativa), has been explored for its potential in human nutrition and food sustainability. It is proposed as a viable vegetable for human consumption due to its nutritional composition, including its protein content. This application aims to contribute to more sustainable and cost-effective food sources (Mielmann, 2013).
Agricultural and Environmental Research
- Aluminium Tolerance in Agriculture : Research on lucerne has focused on understanding its genetic variability and inheritance of aluminium tolerance. This is crucial for agriculture, especially in areas with high aluminium soil levels. A study using a 4-parent diallel mating design revealed the complexity of genetic traits associated with aluminium tolerance in lucerne (Zhang, Humphries, & Auricht, 2007).
- Impact on Soil Water Dynamics : Another study evaluated the growth of different lucerne cultivars and their effect on soil water dynamics. This research is vital for understanding the environmental impact of lucerne cultivation, particularly in organic farming and in semi-arid conditions (Raza et al., 2013).
Technological and Methodological Advancements
- Use in Medical Image Retrieval Systems : Lucene, a software architecture, has been applied to medical image retrieval systems, enhancing the efficiency and accuracy of managing and retrieving large quantities of medical images. This application is critical in the medical field for referencing and scientific research (Cui, Xu, Sun, & Shao, 2011).
- Information Retrieval Research : Lucene has also been instrumental in information retrieval research. It provides a platform for handling large-scale web collections, which is essential for academic research and building search applications. This technology bridges the gap between academic research toolkits and industrial-scale search applications (Yang, Fang, & Lin, 2017).
Eigenschaften
CAS-Nummer |
15402-22-9 |
|---|---|
Molekularformel |
C15H8O6 |
Molekulargewicht |
284.22 g/mol |
IUPAC-Name |
2,3,9-trihydroxy-[1]benzofuro[3,2-c]chromen-6-one |
InChI |
InChI=1S/C15H8O6/c16-6-1-2-7-11(3-6)20-14-8-4-9(17)10(18)5-12(8)21-15(19)13(7)14/h1-5,16-18H |
InChI-Schlüssel |
CJPXZAMCIOOMNF-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1O)OC3=C2C(=O)OC4=CC(=C(C=C43)O)O |
Kanonische SMILES |
C1=CC2=C(C=C1O)OC3=C2C(=O)OC4=CC(=C(C=C43)O)O |
melting_point |
350°C |
Andere CAS-Nummern |
15402-22-9 |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-[(2-Hydroxy-1-methyl-2-phenylethyl)amino]-3'-methoxypropiophenone hydrochloride](/img/structure/B97275.png)
![O-ethyl [ethoxycarbothioylsulfanyl(diphenyl)methyl]sulfanylmethanethioate](/img/structure/B97277.png)
![1-Propanamine, 3-(triethoxysilyl)-N,N-bis[3-(triethoxysilyl)propyl]-](/img/structure/B97279.png)




